molecular formula C15H14N2O2 B2919124 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide CAS No. 255708-59-9

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide

Cat. No.: B2919124
CAS No.: 255708-59-9
M. Wt: 254.289
InChI Key: HZKHUYLRRZJMEH-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a pyrrolizine derivative structurally related to ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), a non-steroidal anti-inflammatory drug (NSAID). While ketorolac is a carboxylic acid, this compound replaces the carboxylic acid group with a carboxamide moiety. The carboxamide derivative is primarily recognized as a related compound or impurity in ketorolac formulations and is utilized in pharmaceutical research for quality control and metabolite studies .

Properties

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)11-8-9-17-12(11)6-7-13(17)14(18)10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHUYLRRZJMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoyl chloride with a suitable pyrrolizine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₉H₂₂N₂O₅
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : (1RS)-5-Benzoyl-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide
  • CAS Number : 167105-80-8

This compound is synthesized via condensation reactions between ketorolac intermediates and amines such as tris(hydroxymethyl)aminomethane (tromethamine) .

Structural and Functional Analogues

The pyrrolizine scaffold is a common framework for NSAIDs and related derivatives. Below is a comparative analysis of key analogues:

Data Table: Comparison of Pyrrolizine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Biological Activity/Use References
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide C₁₉H₂₂N₂O₅ 358.4 Carboxamide Impurity/research compound in ketorolac
Ketorolac (Carboxylic Acid) C₁₅H₁₃NO₃ 255.27 Carboxylic Acid COX-1/COX-2 inhibition; analgesic
Ketorolac Tromethamine Salt C₁₉H₂₄N₂O₆ 376.41 Tromethamine salt of acid Enhanced solubility for parenteral use
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-one C₁₄H₁₁NO₂ 225.2 Ketone Oxidative metabolite of ketorolac
Diethyl 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate C₁₈H₁₉NO₅ 297.35 Diester Synthetic intermediate for ketorolac
1-Hydroxy Ketorolac Impurity C₁₄H₁₃NO₂ 227.3 Hydroxyl group Degradation product
Ketorolac (Carboxylic Acid)
  • Mechanism : Potent inhibitor of cyclooxygenase (COX-1 and COX-2), reducing prostaglandin synthesis. The (S)-enantiomer is pharmacologically active .
  • Clinical Use : Management of moderate-to-severe pain (postoperative, cancer-associated) with opioid-level efficacy .
  • Synthesis : Prepared via hydrolysis of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate intermediates under alkaline conditions .
This compound
  • Role : Identified as Ketorolac USP Related Compound A , an impurity formed during synthesis or storage .
  • Activity: Limited direct pharmacological data; primarily studied for structural characterization and stability testing .
Ketorolac Tromethamine Salt
  • Advantages: Improved water solubility (5 mM in ethanol, 10 mM in DMSO) for intranasal or injectable formulations .

Structure-Activity Relationships (SAR)

  • Carboxylic Acid Group: Critical for COX inhibition. Replacement with carboxamide abolishes NSAID activity but may introduce novel biological interactions.
  • Ester Derivatives : Improve lipophilicity for synthetic manipulation but lack therapeutic activity until hydrolyzed to the acid .
  • Tromethamine Salt : Modifies pharmacokinetics without altering the core pharmacophore .

Biological Activity

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, also known as ketorolac, is a compound of interest due to its significant biological activities, particularly in the fields of analgesia and anti-inflammation. This article reviews its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the pyrrolizine class of compounds. Its structure consists of a benzoyl group attached to a dihydropyrrolizine ring, with a carboxamide substituent. This unique structure contributes to its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins. By inhibiting COX activity, the compound effectively reduces the production of pro-inflammatory mediators, leading to its analgesic and anti-inflammatory effects .

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity. It is commonly used for managing moderate to severe pain and is particularly noted for its effectiveness in post-operative pain relief. Clinical studies have shown that it can reduce pain levels significantly compared to placebo treatments .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated potent anti-inflammatory effects. It has been investigated for its potential to treat conditions characterized by inflammation, such as arthritis and other inflammatory disorders. The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory action by lowering the levels of inflammatory cytokines .

Research Findings and Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

StudyObjectiveFindings
Analgesic efficacy in post-operative patientsDemonstrated significant reduction in pain scores compared to placebo.
Anti-inflammatory effects in animal modelsShowed decreased swelling and inflammatory markers in treated groups.
Long-term safety profileReported manageable side effects with no severe adverse events over extended use.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ketorolac and indomethacin. However, it is distinguished by its specific substitution pattern and enhanced potency against certain inflammatory pathways.

CompoundMechanismPotencyCommon Uses
KetorolacCOX inhibitionHighPain management
IndomethacinCOX inhibitionModerateInflammation reduction
5-Benzoyl...COX inhibitionHighAnalgesia and anti-inflammation

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